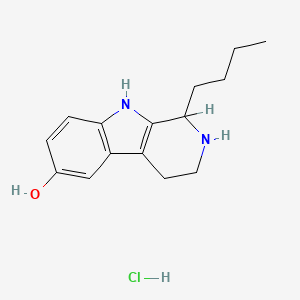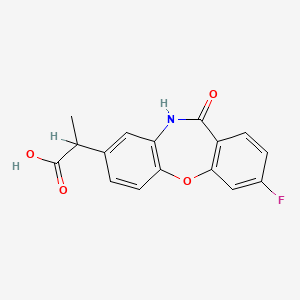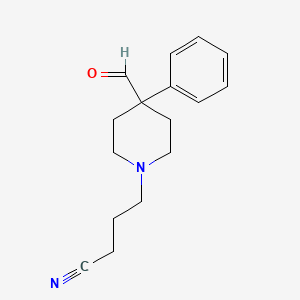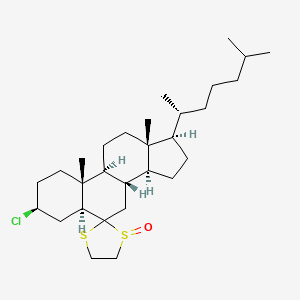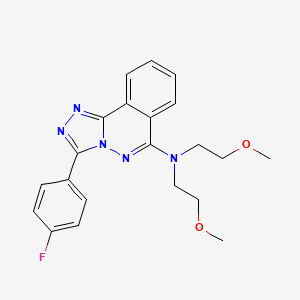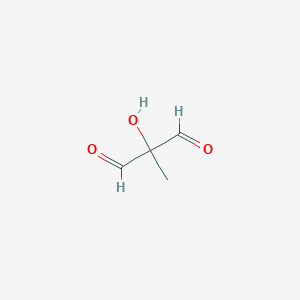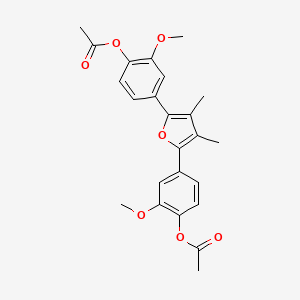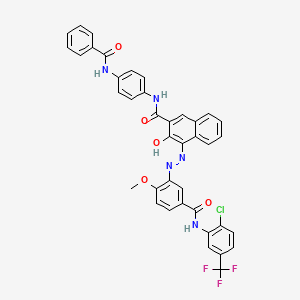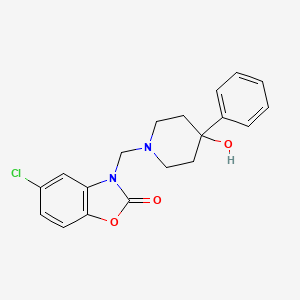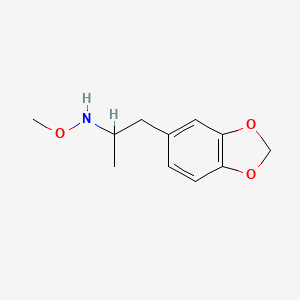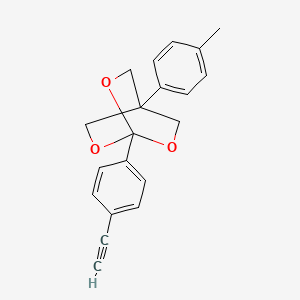
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- is a complex organic compound that features a trioxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-methylphenyl)- typically involves multiple steps:
Formation of the Trioxabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl and Methylphenyl Groups: These groups can be introduced through palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of alkanes or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the type of substitution, but may include reagents like halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: The compound could be used to study biochemical pathways or as a probe in molecular biology.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in catalysis, the compound may act as a ligand that stabilizes transition states. In biological systems, it may interact with specific molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane Derivatives: Other derivatives with different substituents on the aromatic rings.
Bicyclic Compounds: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The unique combination of the trioxabicyclo structure with ethynyl and methylphenyl groups sets this compound apart from others, potentially offering unique reactivity and applications.
Properties
CAS No. |
134133-89-4 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-4-(4-methylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H18O3/c1-3-16-6-10-18(11-7-16)20-21-12-19(13-22-20,14-23-20)17-8-4-15(2)5-9-17/h1,4-11H,12-14H2,2H3 |
InChI Key |
AJMKNECCYTXYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






